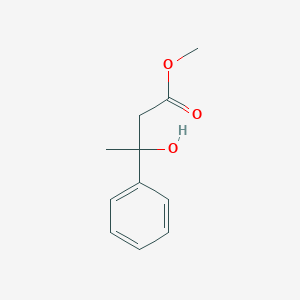

Methyl 3-hydroxy-3-phenylbutanoate

Description

Methyl 3-hydroxy-3-phenylbutanoate is a β-hydroxy ester characterized by a phenyl group at the 3-position of the butanoate backbone and a hydroxyl group adjacent to the ester carbonyl. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and agrochemicals. For instance, ethyl (R)-3-hydroxy-3-phenylbutanoate has been synthesized via yeast-mediated reduction with high enantioselectivity (86% yield) , which could be adapted for the methyl ester variant by altering the esterification step.

Properties

CAS No. |

91970-87-5 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 3-hydroxy-3-phenylbutanoate |

InChI |

InChI=1S/C11H14O3/c1-11(13,8-10(12)14-2)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |

InChI Key |

OCRIKZFVBFHUGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction Method: One common method involves the reduction of methyl 3-oxo-3-phenylpropanoate using sodium borohydride in methanol at low temperatures (around -40°C).

Inversion Method: Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6.

Industrial Production Methods: Industrial production methods for methyl 3-hydroxy-3-phenylbutanoate typically involve large-scale synthesis using cost-effective and high-yield protocols. The reduction and inversion methods mentioned above are scalable and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-hydroxy-3-phenylbutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of brominated derivatives.

Scientific Research Applications

Chemistry: Methyl 3-hydroxy-3-phenylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology and Medicine: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-phenylbutanoate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from reducing agents such as sodium borohydride . In substitution reactions, it can undergo nucleophilic attack at the benzylic position, leading to the formation of new products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Ethyl 3-hydroxy-3-phenylbutanoate

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Key Differences : The ethyl ester group (vs. methyl) increases molecular weight and lipophilicity. This compound has been enzymatically hydrolyzed using pig liver esterase (PLE), demonstrating enantioselectivity for tertiary β-hydroxy esters . Applications include chiral synthesis of pharmaceuticals.

b) Methyl 3-hydroxy-3-methylbutanoate

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Differences : Substitution of the phenyl group with a methyl group reduces steric hindrance and aromatic interactions. It is commonly synthesized via chemical esterification and used in flavoring agents due to its fruity odor.

c) Ethyl 3-hydroxy-3-methylbutanoate

Functional Group Comparisons

*Inference based on structural similarity to ethyl 3-hydroxy-3-phenylbutanoate .

Physical and Chemical Properties

*Estimated using analogous compounds and computational tools (e.g., Cheméo ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.